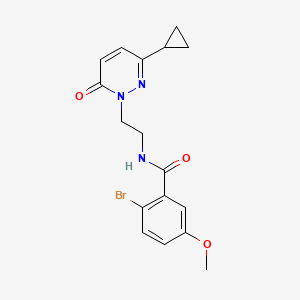

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-24-12-4-5-14(18)13(10-12)17(23)19-8-9-21-16(22)7-6-15(20-21)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCGBVWYOKAUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-5-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BrN4O2. The compound features a bromine atom, a methoxy group, and a pyridazine moiety, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through the modulation of specific cellular pathways. It has shown affinity for various receptors involved in inflammatory responses and cell signaling. The presence of the pyridazine ring suggests potential interactions with enzymes or receptors that are critical in disease processes.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, indicating a potential role for this compound in treating bacterial infections.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in several studies. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in conditions characterized by chronic inflammation.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Table 1 summarizes key findings from recent studies on its anticancer activity.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15.0 | Apoptosis induction via caspase activation | |

| MCF-7 | 20.5 | Cell cycle arrest at G1 phase | |

| A549 | 12.0 | Inhibition of proliferation |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of compounds similar to this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, treatment with the compound resulted in a marked reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research has shown that compounds with similar structures often exhibit:

- Antiproliferative Activity : Studies indicate that derivatives of pyridazinone compounds can inhibit the growth of cancer cells, making them candidates for cancer therapy .

- Enzyme Inhibition : The presence of the bromo group may enhance the compound's ability to act as an enzyme inhibitor, potentially modulating various biochemical pathways relevant to therapeutic applications .

Research into the biological activities of related compounds has highlighted several potential applications:

- Antioxidant Properties : The incorporation of methoxy and hydroxy groups in similar structures has been linked to increased antioxidant activity, which may help mitigate oxidative stress in cells .

- Antimicrobial Effects : Some studies suggest that compounds derived from similar frameworks exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Study 1: Antiproliferative Activity

A study conducted on N-substituted benzimidazole carboxamides demonstrated significant antiproliferative effects against various cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development into anticancer agents .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors derived from pyridazinone structures has shown that these compounds can effectively modulate enzyme activity, which is crucial in developing treatments for diseases such as diabetes and hypertension .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Pharmaceutical Development | Therapeutic agent targeting cancer cells | Potential for cancer treatment |

| Biological Activity | Antioxidant and antimicrobial properties | Mitigation of oxidative stress and infection |

| Enzyme Inhibition | Modulation of enzyme activity relevant to metabolic diseases | Treatment options for diabetes/hypertension |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-N-[2-(tert-butyldimethylsilyloxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide (6c)

- Structural Differences: The silyl-protected hydroxyl group and cyanophenyl substituent in 6c contrast with the pyridazinone and cyclopropyl groups in the target compound. 6c contains a propionamide backbone instead of a benzamide.

- Physicochemical Properties: The tert-butyldimethylsilyl (TBS) group in 6c enhances lipophilicity (logP ~4.5) compared to the target compound’s pyridazinone, which introduces polarity via its carbonyl group. Molecular weight: 6c (558.5 g/mol) is heavier than the target compound (~450 g/mol) due to the TBS and phenylpropionamide groups .

- Reactivity: The TBS group in 6c is prone to deprotection under acidic conditions, whereas the pyridazinone in the target compound is stable under physiological pH.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Group Comparison: The hydroxy-dimethylethyl group in this compound serves as an N,O-bidentate ligand, enabling metal coordination. In contrast, the pyridazinone-ethyl chain in the target compound may act as a hydrogen-bond acceptor.

- Applications: The N,O-directing group facilitates C–H functionalization in catalysis, whereas the target compound’s pyridazinone could stabilize protein-ligand interactions via π-stacking or hydrogen bonding .

6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

- Heterocyclic Core: The benzodithiazine ring with sulfonyl groups in this compound contrasts with the pyridazinone in the target molecule. Sulfonyl groups increase solubility but may introduce metabolic instability.

- Spectroscopic Data :

5-Bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide

- Substituent Effects: The cyano group in this analogue is electron-withdrawing, which may alter binding kinetics compared to the target’s cyclopropyl group, a mild electron donor .

Q & A

Q. How to design a SAR study focusing on the cyclopropyl moiety’s role in target selectivity?

- Methodological Answer :

- Analog Synthesis : Replace cyclopropane with cyclobutane or gem-dimethyl groups .

- Biological Testing : Compare inhibition profiles across kinase panels (e.g., Eurofins KinaseProfiler™) .

- Crystallography : Co-crystallize analogs with targets (e.g., JAK2) to map steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.